molecular formula C8H10BrN3S B3032262 4-(5-Bromopyrimidin-2-yl)thiomorpholine CAS No. 1341761-16-7

4-(5-Bromopyrimidin-2-yl)thiomorpholine

Cat. No.: B3032262
CAS No.: 1341761-16-7
M. Wt: 260.16
InChI Key: REZKNBRYYCJBMD-UHFFFAOYSA-N
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Description

4-(5-Bromopyrimidin-2-yl)thiomorpholine is a useful research compound. Its molecular formula is C8H10BrN3S and its molecular weight is 260.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Suzuki-Miyaura Cross-Coupling and SNH Reactions : 4-(5-Bromopyrimidin-2-yl)thiomorpholine is utilized in the synthesis of pyrimidines bearing thiophene fragments. The combination of Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) reactions provides a versatile method for synthesizing such compounds, with the structures of intermediate σH-adducts and thiophene-pyrimidine dyads established through X-ray crystallography analysis (Verbitskiy et al., 2012).

  • Photophysical Properties in Organic Electronics : The synthesis of thienoacene systems bearing a fused pyrimidine ring from this compound has been studied, highlighting the potential of these systems in organic electronic applications. Redox and optical properties of the new compounds are particularly noted (Verbitskiy et al., 2014).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Some derivatives synthesized from this compound have been evaluated for antimicrobial activities. For instance, thiazolo[4,5-d]pyrimidines and their alkylthio derivatives, synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, showed promising results in antibacterial evaluations (Rahimizadeh et al., 2011).

  • Enzyme Inhibitory Activity : Compounds derived from this compound have been assessed for their enzyme inhibitory activities. For instance, new derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine showed significant inhibitory activity against soybean 15-lipoxygenase, a key enzyme in inflammatory processes (Karimian et al., 2015).

Materials and Chemical Engineering

  • Corrosion Inhibition : Thiomorpholin-4-ylmethyl-phosphonic acid, synthesized using this compound, has been evaluated as a corrosion inhibitor. Studies indicate its effectiveness in reducing the corrosion rate in various aggressive media, following Langmuir's isotherm in adsorption (Amar et al., 2006).

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332) .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZKNBRYYCJBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726443
Record name 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341761-16-7
Record name 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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